molecular formula C10H12ClNO4S B1338865 Benzyl 2-(chlorosulfonyl)ethylcarbamate CAS No. 52530-50-4

Benzyl 2-(chlorosulfonyl)ethylcarbamate

Cat. No. B1338865
Key on ui cas rn: 52530-50-4
M. Wt: 277.73 g/mol
InChI Key: CRVCWUXOKRGDGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07279487B2

Procedure details

This compound was prepared using the method of T. S. Widlanski and J. Huang, Tet. Lett. 1992, 33: 2657. A solution of triphenylphosphine (17.6 g, 67.4 mmol) in dry CH2Cl2 (90 mL) was cooled to zero degrees C. under nitrogen and treated with neat sulfuryl chloride (5.96 mL, 74.2 mmol) to give a yellow solution. The solution was recooled to 5 degrees C. and crushed solid sodium 2-{[(benzyloxy)carbonyl]amino}ethanesulfonate (12 g, 42.6 mmol) prepared as described by Bricas et al., Biochimica et Biophysica Acta 1955, (18), 358, was added all at once to give a white suspension. The reaction was allowed to warm to room temperature and stirred for 3 hours. The volatiles were removed in vacuo to give an oily/solid residue that was suspended in EtOAc and added to the top of a silica column (3 inches by 150 mm) packed in EtOAc. The product was eluted with EtOAc and the UV active fractions were combined and evaporated to give the product as a white solid.
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
5.96 mL
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[S:20]([Cl:24])(Cl)(=[O:22])=[O:21].[CH2:25]([O:32][C:33]([NH:35][CH2:36][CH2:37]S([O-])(=O)=O)=[O:34])[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1.[Na+]>C(Cl)Cl.CCOC(C)=O>[Cl:24][S:20]([CH2:37][CH2:36][NH:35][C:33](=[O:34])[O:32][CH2:25][C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)(=[O:22])=[O:21] |f:2.3|

Inputs

Step One
Name
Quantity
17.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
90 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5.96 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Three
Name
Quantity
12 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NCCS(=O)(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared
CUSTOM
Type
CUSTOM
Details
to give a yellow solution
CUSTOM
Type
CUSTOM
Details
was recooled to 5 degrees C
CUSTOM
Type
CUSTOM
Details
prepared
ADDITION
Type
ADDITION
Details
was added all at once
CUSTOM
Type
CUSTOM
Details
to give a white suspension
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oily/solid residue that
ADDITION
Type
ADDITION
Details
added to the top of a silica column (3 inches by 150 mm)
WASH
Type
WASH
Details
The product was eluted with EtOAc
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClS(=O)(=O)CCNC(OCC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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